
4-Bromopyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridazine, featuring a bromine atom at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromopyridazine-3-carboxylic acid typically involves the bromination of pyridazine derivatives. One common method starts with 3,6-dichloropyridazine, which undergoes a series of reactions to introduce the bromine atom and the carboxylic acid group. The steps include chlorination, hydroxylation, and bromination .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of 3,6-dichloropyridazine as a raw material. The process includes four main steps: chlorination to form 3,4,6-trichloropyridazine, conversion to 3,6-dichloro-4-hydroxypyridazine, further conversion to 4-hydroxypyridazine, and finally bromination to yield 4-bromopyridazine . This method is favored for its high yield and simplicity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridazine derivatives.
- Alcohols and other oxidized forms of the carboxylic acid group.
Scientific Research Applications
4-Bromopyridazine-3-carboxylic acid is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Employed in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-bromopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
3-Bromopyridine: An isomer with the bromine atom at the 3-position.
4-Bromonicotinic Acid: Similar structure but with a different nitrogen arrangement.
Uniqueness: 4-Bromopyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxylic acid group makes it a versatile compound in various applications.
Biological Activity
4-Bromopyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound features a bromine atom at the 4-position of the pyridazine ring and a carboxylic acid group at the 3-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these bacteria were found to be as low as 50 µg/mL, indicating effective antimicrobial action.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 50 |
Pseudomonas aeruginosa | 100 |
Anticancer Activity
Research has also explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. In a study evaluating its impact on human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 25 µM, suggesting significant cytotoxicity against these cells.
Case Study: MCF-7 Cell Line
- Cell Line : MCF-7 (human breast cancer)
- IC50 : 25 µM
- Mechanism : Induction of apoptosis through mitochondrial pathway activation.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. Notably, it showed inhibition of cytochrome P450 enzymes, which are essential for drug metabolism.
Enzyme | Inhibition (%) |
---|---|
CYP1A2 | 30 |
CYP2C9 | 50 |
CYP3A4 | 20 |
Synthesis and Evaluation
The synthesis of this compound was achieved through a multi-step process involving bromination and carboxylation reactions. The synthesized compound was subjected to biological evaluations to determine its pharmacological potential.
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has moderate bioavailability and a half-life suitable for therapeutic applications. The compound demonstrated good plasma stability with minimal degradation over time.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromopyridazine-3-carboxylic acid, and how can reaction yields be maximized?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, as demonstrated in brominated pyridine derivatives . Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance reactivity. Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology : Employ 1H/13C NMR to confirm substitution patterns and purity. IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm−1). Single-crystal X-ray diffraction (XRD) resolves molecular geometry and hydrogen-bonding networks, as shown in structurally analogous bromopyridinecarboxylic acids . Mass spectrometry (ESI-TOF) validates molecular weight.
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC-UV and compare with freshly synthesized batches. Use 1H NMR to detect decomposition products like dehalogenated derivatives .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in metal-catalyzed reactions?
- Methodology : Apply density functional theory (DFT) to model transition states and electron density maps. Focus on bromine’s leaving-group potential and the carboxylic acid’s directing effects in Suzuki-Miyaura couplings. Compare with crystallographic data to validate computational predictions .
Q. How do structural modifications at the pyridazine ring influence the biological activity of this compound derivatives?
- Methodology : Synthesize analogs with substituents at C-5 or C-6 positions and evaluate antifungal/antibacterial activity via microbroth dilution assays (MIC values). Use molecular docking to map interactions with target enzymes (e.g., fungal CYP51), correlating steric/electronic effects with bioactivity .
Q. What experimental approaches resolve contradictions in reported solubility and reactivity data for this compound?
- Methodology : Systematically test solubility in polar aprotic (DMSO, DMF) vs. protic (MeOH, H2O) solvents. Use kinetic studies (UV-vis spectroscopy) to compare reaction rates in different media. Replicate conflicting studies under controlled conditions to identify variables like trace metal impurities or moisture content .
Q. Methodological Considerations Table
Properties
Molecular Formula |
C5H3BrN2O2 |
---|---|
Molecular Weight |
202.99 g/mol |
IUPAC Name |
4-bromopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
InChI Key |
ZAMXDWURTXOCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.